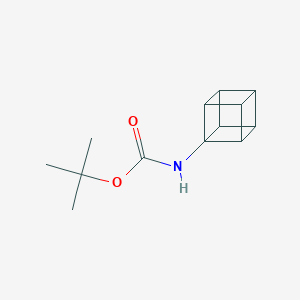

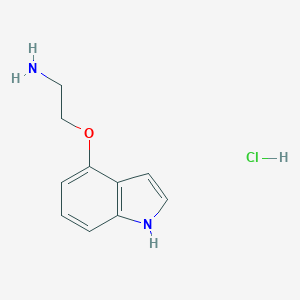

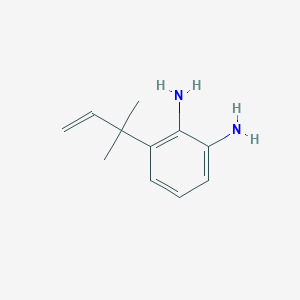

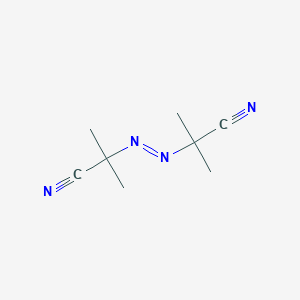

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole derivatives involves strategic chemical modifications to introduce functional groups that enhance their chemical diversity and potential applications. A notable method for preparing indole derivatives, such as 2-((1H-Indol-4-yl)oxy)ethanamine, involves reacting 1-hydroxyindoles with enamines in the presence of tosyl or mesyl chloride. This novel synthetic approach yields compounds with either a 4-morpholinyl or 1-pyrrolidinyl group at the 2-position, highlighting the versatility in synthesizing indole-based compounds (Hayashi et al., 2004).

Molecular Structure Analysis

Indole derivatives exhibit diverse molecular structures, which contribute to their wide range of chemical reactivities and biological activities. The structural elucidation often involves spectroscopic techniques like NMR, IR, and mass spectrometry, providing insights into their complex molecular frameworks. For example, the synthesis and structural characterization of Schiff bases containing the indole moiety have been extensively studied, showcasing the compound's ability to form stable structures with various substituents (Prasad, 2017).

Chemical Reactions and Properties

Indole derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. These reactions include condensation, cyclization, and isomerization, leading to the formation of novel compounds with potential biological activities. For instance, the reaction of 4-hydroxy indole with ethyl chloroacetate, followed by condensation with various aldehydes, produces substituted 2-((1H-Indol-4-yl)oxy)-N'-benzylideneacetohydrazides, indicating the compound's reactivity towards forming diverse chemical structures (Prasad, 2017).

Applications De Recherche Scientifique

Indole Synthesis and Classification

Indole derivatives, including compounds structurally related to "2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride", are central to organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. The synthesis of indoles has been a significant area of research, with methodologies classified into nine strategic approaches based on the bond formation in the indole ring. This classification facilitates the exploration of new synthetic routes and the understanding of indole chemistry's current state of art (Taber & Tirunahari, 2011).

Pharmacokinetics and Hepatic Protection

Indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, exhibit protective effects against chronic liver injuries. Their pharmacokinetics and the roles they play in hepatic protection, such as anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation effects, highlight the therapeutic potential of indole compounds in treating liver diseases (Wang et al., 2016).

Plant Defense and Growth Induction

The role of indole-3-acetic acid (IAA), an indole derivative, in plant defense and growth through the generation of reactive oxygen species (ROS) elucidates the importance of indoles in agriculture and plant biology. These mechanisms demonstrate the potential application of indole derivatives in enhancing crop resilience and growth (Kawano, 2003).

Environmental and Industrial Applications

The synthesis and application of indole derivatives extend to environmental and industrial fields, including water treatment and material science. For instance, the study of oxidative reactions relevant to water treatment processes highlights the versatility of indole chemistry in addressing environmental contaminants and improving water quality (Wahman et al., 2014).

Propriétés

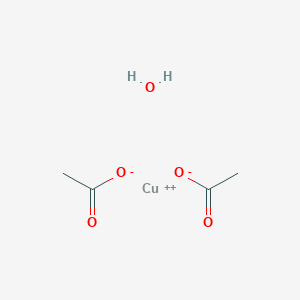

IUPAC Name |

2-(1H-indol-4-yloxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

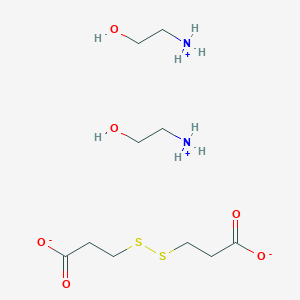

InChI=1S/C10H12N2O.ClH/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9;/h1-4,6,12H,5,7,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGTZKDSBORQAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

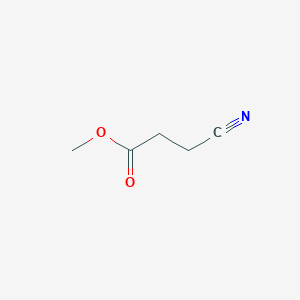

C1=CC2=C(C=CN2)C(=C1)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624380 |

Source

|

| Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride | |

CAS RN |

91374-26-4 |

Source

|

| Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)

![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)